molecular formula C13H12BrFN2O2 B6615455 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 1273775-24-8

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B6615455
CAS RN: 1273775-24-8
M. Wt: 327.15 g/mol
InChI Key: QSEKSRVSGOGFJH-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, also known as 4-bromo-2-fluorophenylpyrazole-3-carboxylic acid, is a compound of bromine, fluorine, and pyrazole with a carboxylic acid group. This compound is a versatile building block for a variety of organic molecules, and its unique properties make it a valuable tool for research and development in the fields of organic chemistry and synthetic biology.

Scientific Research Applications

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of organic molecules, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent in the synthesis of drugs, such as the anti-inflammatory drug naproxen. In addition, it can be used as a catalyst in a variety of organic reactions, such as the synthesis of amino acids.

Mechanism of Action

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is an electrophilic reagent, meaning that it can react with nucleophiles such as amines and alcohols. In the presence of a base, the compound can form a carboxylic acid, which can then react with nucleophiles to form a variety of organic molecules.
Biochemical and Physiological Effects
This compound has not been studied extensively for its biochemical and physiological effects. However, due to its ability to form carboxylic acids, it has the potential to interact with a variety of biological molecules, such as enzymes and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in lab experiments include its versatility, low cost, and ease of use. It is also a relatively stable compound, making it suitable for long-term storage. However, it is important to note that this compound is toxic and should be handled with caution.

Future Directions

The future of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is promising. Its versatility and low cost make it a valuable tool for organic synthesis and drug discovery. Further research is needed to explore its potential applications in the fields of medicinal chemistry, agrochemicals, and materials science. Additionally, further studies are needed to understand its biochemical and physiological effects, as well as its potential toxicity. Finally, the development of new synthetic methods for its preparation would be beneficial.

Synthesis Methods

4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 1-bromo-2-fluorobenzene with propan-2-ylmagnesium bromide in the presence of a base such as sodium hydride. This reaction results in the formation of 4-bromo-1-(2-fluorophenyl)-5-(propan-2-yl)pyrazole, which is then reacted with ethyl chloroformate to yield this compound.

properties

IUPAC Name

4-bromo-1-(2-fluorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrFN2O2/c1-7(2)12-10(14)11(13(18)19)16-17(12)9-6-4-3-5-8(9)15/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKSRVSGOGFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1C2=CC=CC=C2F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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